molecular formula C13H15NO4 B6330503 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid CAS No. 1228747-85-0

1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid

Cat. No.: B6330503
CAS No.: 1228747-85-0
M. Wt: 249.26 g/mol
InChI Key: SMVJDOPBXMDLEL-UHFFFAOYSA-N
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Description

1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid is an indole derivative characterized by an ethyl group at the N1 position, methoxy substituents at C4 and C5, and a carboxylic acid group at C2. Its molecular formula is C₁₃H₁₅NO₄, with a molecular weight of 249.26 g/mol . Conflicting CAS numbers are reported: 50536-49-7 () and 1228747-85-0 (), necessitating further verification.

The compound is versatile, with applications in:

  • Pharmaceuticals: Investigated as an anti-cancer agent and neuroprotective compound .
  • Agrochemicals: Used in pesticide and herbicide synthesis .
  • Material Science: Enhances polymer stability and conductivity .
  • Organic Electronics: Serves as a building block for organic semiconductors in OLEDs and solar cells .

Properties

IUPAC Name

1-ethyl-4,5-dimethoxyindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-4-14-9-5-6-11(17-2)12(18-3)8(9)7-10(14)13(15)16/h5-7H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVJDOPBXMDLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C1C(=O)O)C(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Hydrazone Formation : 3,4-Dimethoxyphenylhydrazine reacts with ethyl pyruvate in ethanol at 20–60°C for 1–2 hours, forming the intermediate hydrazone.

  • Cyclization : The hydrazone undergoes acid-catalyzed cyclization using polyphosphoric acid (PPA) or concentrated HCl at 85–115°C. PPA is preferred industrially due to higher yields (71–78%) compared to HCl (60–65%).

  • Product Isolation : Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate is obtained after neutralization and filtration.

Table 1: Cyclization Efficiency Under Different Acidic Conditions

Acid CatalystTemperature (°C)Time (min)Yield (%)
Polyphosphoric acid105–1153071.4
Hydrochloric acid90–1006063.2
Sulfuric acid110–1204568.9

N1-Alkylation to Introduce the Ethyl Group

The indole nitrogen (N1) is alkylated using ethyl halides or sulfates. Sodium hydride (NaH) in dimethylformamide (DMF) is the standard base for deprotonation, enabling nucleophilic substitution.

Optimization of Alkylation Conditions

  • Reagent Selection : Ethyl iodide demonstrates superior reactivity over ethyl bromide, achieving 85% conversion at 60°C.

  • Solvent Impact : Polar aprotic solvents (DMF, THF) enhance reaction rates compared to toluene or dichloromethane.

  • Side Reactions : Over-alkylation at C3 is mitigated by maintaining a 1:1 molar ratio of indole to ethyl iodide.

Table 2: N1-Ethylation Efficiency Across Solvents

SolventBaseTemperature (°C)Yield (%)
DMFNaH6078
THFK2CO37065
TolueneNaOH8052

Ester Hydrolysis to Carboxylic Acid

The ethyl ester at C2 is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide, followed by acidification.

Hydrolysis Parameters

  • Base Concentration : 2–4 M NaOH in methanol-water (3:1) at 20–30°C for 6–8 hours ensures complete hydrolysis.

  • Acidification : Hydrochloric acid (4 M) precipitates the product with 87–92% purity.

Table 3: Hydrolysis Yield Under Varied Conditions

NaOH Concentration (M)Time (h)Yield (%)
2687.4
4891.2
3789.5

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Microwave irradiation reduces cyclization time from 30 minutes to 5–10 minutes, maintaining yields at 70–75%. This method is energy-efficient but requires specialized equipment.

Enzymatic Hydrolysis

Lipases (e.g., Candida antarctica) selectively hydrolyze the ethyl ester at pH 7.0 and 37°C, though yields are lower (65–70%).

Industrial-Scale Production Challenges

  • Purification : Column chromatography is replaced with recrystallization using ethanol-water mixtures, reducing costs.

  • Waste Management : Polyphosphoric acid is recycled via neutralization and filtration, aligning with green chemistry principles.

Analytical Characterization

  • NMR Spectroscopy :

    • ¹H NMR (DMSO-d6) : δ 1.42 (t, 3H, NCH2CH3), 3.85 (s, 6H, OCH3), 4.32 (q, 2H, NCH2), 6.92–7.45 (m, 3H, aromatic).

    • ¹³C NMR : δ 14.1 (NCH2CH3), 56.2 (OCH3), 109.5–155.8 (aromatic carbons), 171.2 (COOH).

  • Melting Point : 218–220°C .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid serves as a valuable scaffold in drug design and development. Its structural features allow for modifications that can enhance biological activity. Research has focused on its potential roles in:

  • Anticancer Activity : Studies indicate that indole derivatives can inhibit the proliferation of cancer cells. For instance, certain analogs have shown IC50 values as low as 5.0 µM against various cancer cell lines, suggesting their potential as anticancer agents.
  • Antiviral Properties : Indole derivatives have been identified as inhibitors of HIV integrase, with some compounds demonstrating significant inhibition (IC50 around 3.11 μM) against this critical enzyme in the HIV life cycle.
  • Anti-inflammatory Effects : Ongoing research aims to elucidate the anti-inflammatory properties of this compound, with preliminary studies indicating its ability to modulate inflammatory pathways effectively.

Biological Studies

The compound's interactions with biological targets are of significant interest:

  • Receptor Binding : It may bind to various receptors, influencing cellular signaling pathways and potentially leading to therapeutic effects against several diseases.
  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which could have implications for treating conditions such as cancer and viral infections.

Industrial Applications

Beyond medicinal uses, this compound finds applications in industrial chemistry:

  • Synthesis of Dyes and Pigments : The compound is utilized in developing dyes and pigments due to its stable chemical structure and reactivity.
  • Building Block for Complex Molecules : Its ability to serve as a building block for synthesizing more complex indole derivatives makes it valuable in organic synthesis .

Case Studies and Research Findings

Several studies highlight the potential of indole derivatives like this compound:

Study FocusFindings
HIV Integrase InhibitorsStructural modifications of indole derivatives led to enhanced inhibitory effects on HIV integrase.
Cancer Cell Line StudiesIndole derivatives demonstrated significant cytotoxicity against various cancer cell lines, inducing apoptosis through mechanisms like cell cycle arrest.
Inflammation ModelsCertain indole compounds reduced markers of inflammation in vitro and in vivo models, indicating therapeutic potential.

Mechanism of Action

The mechanism of action of 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The indole ring system allows it to bind with high affinity to various receptors, influencing biological pathways. For example, it may interact with enzymes or receptors involved in inflammatory responses or cell proliferation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications Source
1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid 50536-49-7* / 1228747-85-0* C₁₃H₁₅NO₄ 249.26 Ethyl (N1), 4,5-dimethoxy, carboxylic acid (C2) Pharmaceuticals, agrochemicals, materials, electronics
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 16381-48-9 C₁₀H₈ClNO₂ 221.63 Chloro (C7), methyl (C3), carboxylic acid (C2) R&D (non-medicinal)
Ethyl indole-2-carboxylate Not provided C₁₁H₁₁NO₂ 189.21 Ethyl ester (C2) Synthetic intermediate
Methyl 4,5-dimethyl-1H-indole-2-carboxylate 1202240-82-1 C₁₂H₁₃NO₂ 203.24 Methyl ester (C2), 4,5-dimethyl Material science (polymers)
4,5-Dimethoxy-1H-indole-2-carboxylic acid Not provided C₁₁H₁₁NO₄ 237.21† 4,5-Dimethoxy, carboxylic acid (C2) Organic electronics (semiconductors)
1-Ethyl-4,8-dimethoxy-β-carboline Not provided C₁₄H₁₆N₂O₂ 256.29 Ethyl (N1), 4,8-dimethoxy, β-carboline core Neuropharmacology research

*†Calculated from molecular formula.

Key Differences and Implications

Methoxy groups at C4 and C5 modulate electronic properties, influencing reactivity in catalytic reactions (e.g., lower conversion rates at 40°C vs. 60°C in similar indole-2-carboxylic acid systems) .

Synthetic Accessibility :

  • The ethyl-substituted derivative requires multistep synthesis (e.g., alkylation and methoxylation), whereas simpler analogs like ethyl indole-2-carboxylate are synthesized via esterification .

Applications: 7-Chloro-3-methyl-1H-indole-2-carboxylic acid is restricted to R&D due to safety concerns (e.g., inhalation hazards noted in SDS) , whereas the target compound is explored for therapeutic use . Methyl 4,5-dimethyl-1H-indole-2-carboxylate is prioritized in material science for its stability, while the target compound’s carboxylic acid group enables covalent bonding in polymers .

Research Findings and Data

Catalytic Performance (Comparative Data)

Table 2: Catalytic Addition Efficiency of Indole-2-Carboxylic Acid Derivatives

Entry Compound Catalyst Loading Solvent Temperature (°C) Conversion (%) Selectivity (4:5 Ratio) Source
1 Indole-2-carboxylic acid 2 mol% water 1:1 ratio 60 68 4.9:1
2 Indole-2-carboxylic acid 2 mol% water 1:1 ratio 40 43 11.0:1

The target compound’s dimethoxy groups may reduce reactivity in similar catalytic systems due to steric hindrance, though this requires experimental validation.

Spectroscopic Characterization

  • 1-Ethyl-4,8-dimethoxy-β-carboline (a structural analog) shows distinct ¹H-NMR signals at δ 1.54 (ethyl CH₃) and δ 4.09–4.21 (methoxy groups) . Similar shifts are expected for the target compound’s ethyl and methoxy substituents.

Biological Activity

1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid, an indole derivative, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by its indole core with two methoxy groups at positions 4 and 5 and a carboxylic acid functional group at position 2. The synthesis typically involves the reaction of substituted anilines with ethyl glyoxylate under acidic conditions, leading to the formation of the indole structure through cyclization.

Antimicrobial Properties

Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Potential

The anticancer properties of this compound have been investigated in several studies. One notable study reported that indole derivatives can induce apoptosis in cancer cells by activating caspases and modulating signaling pathways associated with cell survival . The compound displayed cytotoxic effects against several cancer cell lines, indicating its potential as a chemotherapeutic agent.

Antiviral Activity

Indole derivatives have also shown promise as antiviral agents. Research demonstrated that certain indole compounds could inhibit HIV integrase activity, a crucial enzyme in the viral life cycle. The inhibition was quantified with an IC50 value of approximately 32.37 μM, indicating that structural modifications could enhance antiviral potency .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The indole ring structure allows for binding to various receptors and enzymes, leading to modulation of enzymatic activity and signal transduction pathways. This interaction can result in altered cellular processes such as apoptosis and inhibition of proliferation in cancer cells .

Case Studies and Research Findings

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains; potential for therapeutic use in infections.
Study 2Anticancer ActivityInduced apoptosis in cancer cell lines; significant cytotoxicity observed .
Study 3Antiviral PropertiesInhibited HIV integrase with an IC50 of 32.37 μM; suggests potential for further development as an antiviral agent .

Q & A

Q. Advanced Research Focus

  • Molecular dynamics (MD) simulations : Simulate binding to β-tubulin (PDB ID: 1SA0) over 100 ns trajectories to assess stability (RMSD <2 Å) .
  • QSAR modeling : Develop models using descriptors like logP and polar surface area to predict blood-brain barrier penetration .
  • ADMET prediction : Use SwissADME to forecast bioavailability (%F >30%) and cytochrome P450 interactions .

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